molecular formula C18H20BrN5O B6458306 2-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549008-48-0

2-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6458306
CAS No.: 2549008-48-0
M. Wt: 402.3 g/mol
InChI Key: VSCDRKVQFYLTSX-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core substituted with 4,6-dimethyl groups and a 4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine moiety. The structure combines a brominated pyrimidine ring linked via an ether-methyl group to a piperidine ring, which is appended to the pyridine core. Characterization methods such as IR, $ ^1 \text{H} $ NMR, and mass spectrometry are standard for verifying structural integrity .

Properties

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O/c1-12-7-13(2)23-17(16(12)8-20)24-5-3-14(4-6-24)11-25-18-21-9-15(19)10-22-18/h7,9-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDRKVQFYLTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Comparable Compounds

Compound Name Core Structure Key Substituents Pharmacological Activity (Inferred) Physicochemical Properties
Target Compound Pyridine-3-carbonitrile 4,6-Dimethyl, 4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine Unknown Moderate log P (bromine increases lipophilicity; carbonitrile enhances polarity)
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Pyridine-3-carbonitrile 5-Bromobenzofuran, 2-oxo, 1-amino Potential CNS/antimicrobial activity High log P (bromobenzofuran contributes to lipophilicity)
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) Naphthyridine-3-carbonitrile 4-Methylpiperazine Antidepressant (5-HT3 antagonism) Optimal log P and pA2 (comparable to ondansetron)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Thiazole, 3-hydroxyphenylamino Kinase inhibition (hypothetical) Reduced solubility (hydroxyphenyl introduces polarity but may aggregate)

Functional and Pharmacological Insights

Role of Substituents

  • Piperidine vs. Piperazine : The target’s piperidine moiety is less polar than NA-2’s piperazine (), likely altering receptor binding kinetics. Piperazine’s basicity in NA-2 enhances 5-HT3 receptor affinity, critical for antidepressant effects .
  • Carbonitrile Group : Common to all compounds, this electron-withdrawing group stabilizes the molecule’s electronic profile, influencing metabolic stability and interactions with enzymatic targets .

Pharmacological Divergence

  • Antidepressant Activity : NA-2 () demonstrates serotonergic activity absent in the target compound, highlighting how core heterocycles (naphthyridine vs. pyridine) dictate target specificity.

Research Findings and Trends

  • Synthetic Flexibility : Carbonitrile frameworks tolerate diverse substitutions (e.g., bromine, piperidine, thiazole), enabling tailored bioactivity .
  • Bioactivity Correlations : Piperidine/piperazine-containing carbonitriles often target CNS disorders, whereas brominated variants may prioritize antimicrobial or cytotoxic roles .
  • Contradictions : While NA-2 () shows antidepressant efficacy, brominated analogs like the target compound may diverge in application due to structural nuances (e.g., pyrimidine vs. naphthyridine cores).

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